2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
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Overview
Description
2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a highly specialized chemical compound with a complex structure that combines elements of benzimidazole, phenoxymethyl, piperidine, and pyridine. This compound is of interest in various scientific fields, including medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzimidazole Core: : Starting with o-phenylenediamine and formic acid to create the benzimidazole nucleus.
Phenoxymethyl Substitution: : Introducing the phenoxymethyl group through a nucleophilic substitution reaction with chloromethylphenyl ether.
Piperidine Attachment: : The pyridin-2-ylmethylpiperidine segment is synthesized separately and then attached via alkylation.
Oxalate Formation: : The final step involves the reaction with oxalic acid to produce the oxalate salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above steps to maximize yield and purity. This includes the use of automated reactors, continuous flow processes, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzimidazole core can undergo oxidation reactions to form N-oxides.
Reduction: : The pyridine ring can be reduced to piperidine under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, catalytic hydrogenation.
Substituting agents: : Halides, nucleophiles like thiols and amines.
Major Products
N-oxides from oxidation.
Reduced piperidine derivatives.
Various substituted benzimidazoles from nucleophilic substitution.
Scientific Research Applications
2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate has diverse applications:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: : Examined for its pharmacological properties, particularly in the treatment of neurological and inflammatory disorders.
Industry: : Employed in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects is multi-faceted:
Molecular Targets: : It can interact with GABA receptors, ion channels, and enzymes.
Pathways Involved: : The compound modulates signaling pathways, including the MAPK/ERK and NF-κB pathways, which are crucial for cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(phenoxymethyl)-1H-benzimidazole
1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzimidazole
Phenoxymethylpiperidine
Uniqueness
What sets 2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate apart is its multifunctional scaffold, which enables it to interact with multiple biological targets and undergo various chemical transformations. This makes it a valuable compound for both research and practical applications.
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Properties
IUPAC Name |
oxalic acid;2-(phenoxymethyl)-1-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O.C2H2O4/c1-2-9-23(10-3-1)31-20-26-28-24-11-4-5-12-25(24)30(26)18-21-13-16-29(17-14-21)19-22-8-6-7-15-27-22;3-1(4)2(5)6/h1-12,15,21H,13-14,16-20H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSZBQNDKTWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)CC5=CC=CC=N5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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